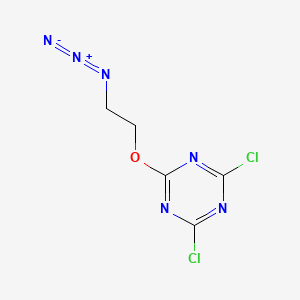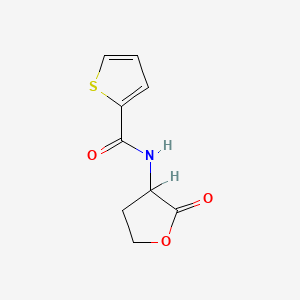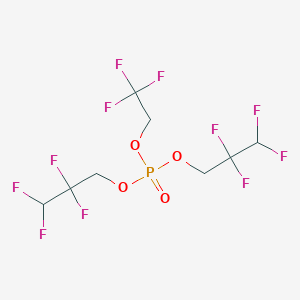
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 2,2,2-trifluoroethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds.
Aplicaciones Científicas De Investigación
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical research. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2,2-trifluoroethyl) ether: This compound shares the trifluoroethyl group but lacks the tetrafluoropropyl moiety.
Bis(2,2,2-trifluoroethyl) carbonate: Another fluorinated compound with different functional groups.
Bis(2,2,2-trifluoroethyl) phosphite: Similar in structure but with different phosphorus oxidation states.
Uniqueness
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate is unique due to the combination of tetrafluoropropyl and trifluoroethyl groups, which confer distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Número CAS |
79338-99-1 |
|---|---|
Fórmula molecular |
C8H8F11O4P |
Peso molecular |
408.10 g/mol |
Nombre IUPAC |
bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate |
InChI |
InChI=1S/C8H8F11O4P/c9-4(10)6(13,14)1-21-24(20,23-3-8(17,18)19)22-2-7(15,16)5(11)12/h4-5H,1-3H2 |
Clave InChI |
LCGWLJIOHLUZNK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)(F)F)OP(=O)(OCC(C(F)F)(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


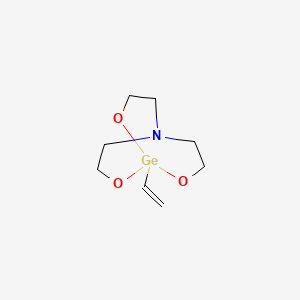
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

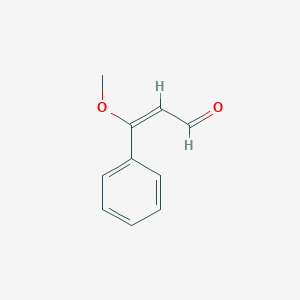
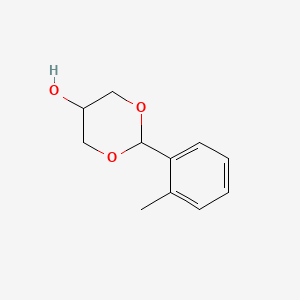

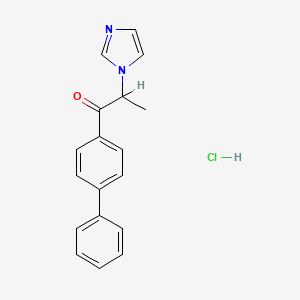
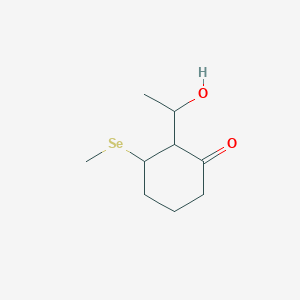
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
